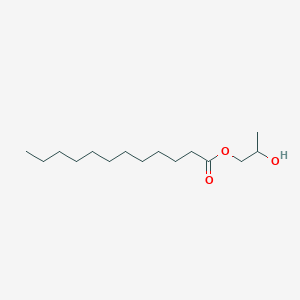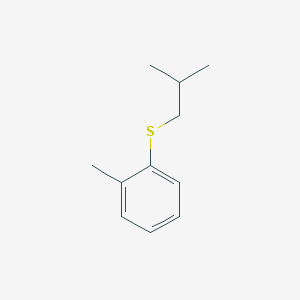
Sulfide, isobutyl o-tolyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, isobutyl o-tolyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis.
Mecanismo De Acción
The mechanism of action of sulfide, isobutyl o-tolyl, is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers. It can also act as a Lewis base and coordinate with metal ions.
Biochemical and Physiological Effects:
Sulfide, isobutyl o-tolyl, has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is also a potential carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sulfide, isobutyl o-tolyl, in lab experiments is its ability to form carbon-sulfur bonds. This makes it a useful reagent in organic synthesis. However, its toxicity and potential carcinogenic properties make it a hazardous chemical to work with, requiring proper safety precautions.
Direcciones Futuras
There are several future directions for the research of sulfide, isobutyl o-tolyl. One area of interest is its potential as a catalyst in organic reactions. Another area of interest is its use as a ligand in coordination chemistry. Further studies on its toxicity and potential carcinogenic properties are also needed to ensure safe handling in the laboratory.
In conclusion, sulfide, isobutyl o-tolyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its ability to form carbon-sulfur bonds makes it a useful reagent in organic synthesis, while its potential as a catalyst and ligand in coordination chemistry presents opportunities for further research. However, its toxicity and potential carcinogenic properties require proper safety precautions in the laboratory.
Métodos De Síntesis
Sulfide, isobutyl o-tolyl, can be synthesized by the reaction of sodium sulfide with isobutyl bromide and o-tolyl bromide. The reaction takes place in anhydrous ethanol under reflux conditions. The product is then extracted with diethyl ether and purified by distillation.
Aplicaciones Científicas De Investigación
Sulfide, isobutyl o-tolyl, has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis to form carbon-sulfur bonds. It has also been used as a ligand in coordination chemistry and as a catalyst in various reactions.
Propiedades
Número CAS |
15561-00-9 |
|---|---|
Nombre del producto |
Sulfide, isobutyl o-tolyl |
Fórmula molecular |
C11H16S |
Peso molecular |
180.31 g/mol |
Nombre IUPAC |
1-methyl-2-(2-methylpropylsulfanyl)benzene |
InChI |
InChI=1S/C11H16S/c1-9(2)8-12-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
JSFCLQCJAFPJOR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1SCC(C)C |
SMILES canónico |
CC1=CC=CC=C1SCC(C)C |
Sinónimos |
Isobutyl(o-tolyl) sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

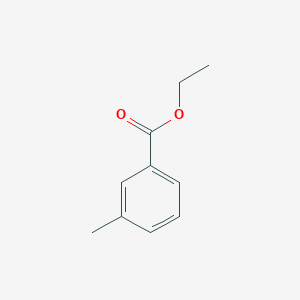
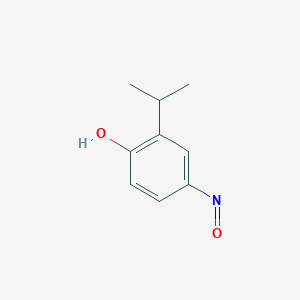
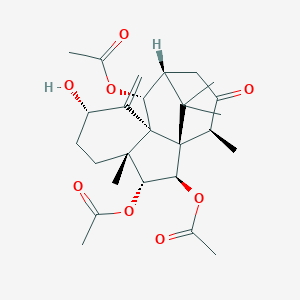

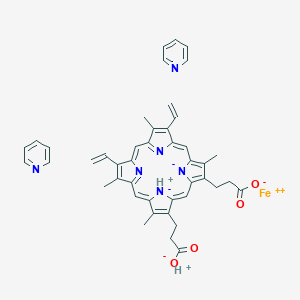
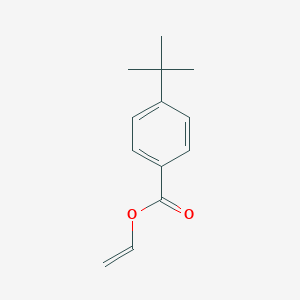
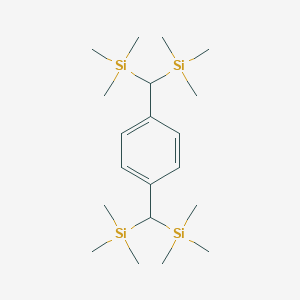
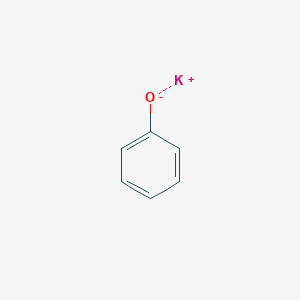
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanone](/img/structure/B93158.png)


